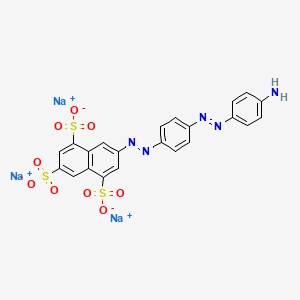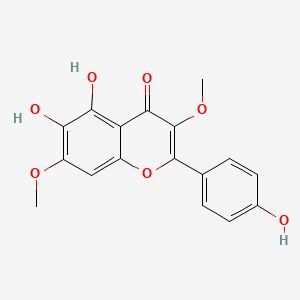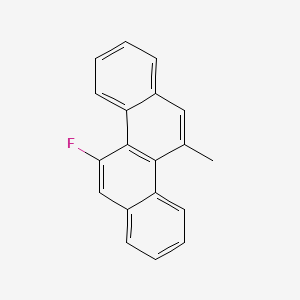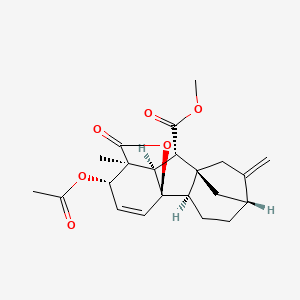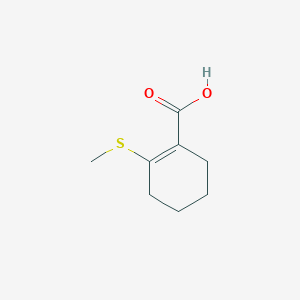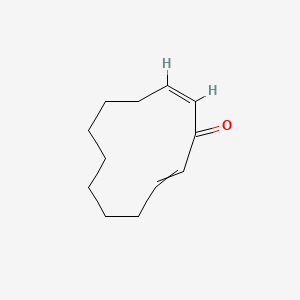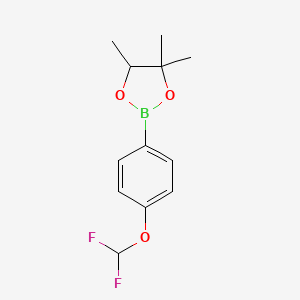
2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane is a boronic ester compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. Its unique structure makes it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(difluoromethoxy)phenylboronic acid with trimethyl borate under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the difluoromethoxy group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Mécanisme D'action
The compound exerts its effects primarily through its role as a boronic ester in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium complex, which facilitates the transfer of the aryl group from the boronic ester to the halide, forming a new carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Another compound with a difluoromethoxy group, used in different types of chemical reactions.
Zardaverine: A compound with a similar difluoromethoxy group, used as a phosphodiesterase inhibitor.
Uniqueness
2-(4-(Difluoromethoxy)phenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane is unique due to its specific structure, which combines a boronic ester with a difluoromethoxy-substituted phenyl ring. This combination enhances its reactivity and selectivity in Suzuki-Miyaura coupling reactions, making it a preferred reagent in organic synthesis .
Propriétés
Formule moléculaire |
C12H15BF2O3 |
|---|---|
Poids moléculaire |
256.06 g/mol |
Nom IUPAC |
2-[4-(difluoromethoxy)phenyl]-4,4,5-trimethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H15BF2O3/c1-8-12(2,3)18-13(17-8)9-4-6-10(7-5-9)16-11(14)15/h4-8,11H,1-3H3 |
Clé InChI |
KVDZMNLVYWMRHN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)C)C2=CC=C(C=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene](/img/structure/B13414751.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13414761.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B13414764.png)
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]-](/img/structure/B13414769.png)
